Diaminoglyoxime

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-N',2-N'-dihydroxyethanediimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O2/c3-1(5-7)2(4)6-8/h7-8H,(H2,3,5)(H2,4,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXWFQSYMVKOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=NO)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878687 | |

| Record name | Ethanediimidamide, N,N''-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2580-79-2 | |

| Record name | Ethanediimidamide, N,N''-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Diaminoglyoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminoglyoxime (DAG), a key intermediate in the synthesis of various nitrogen-rich compounds, including energetic materials and pharmaceuticals, is of significant interest to the scientific community. This technical guide provides an in-depth overview of the synthesis and characterization of this compound. It details established synthetic protocols, including traditional one-step and two-step methods, as well as a modern, safer, and higher-yielding one-pot synthesis. Furthermore, this guide compiles the essential characterization data for this compound, presenting it in a clear and comparative format. Experimental methodologies for both synthesis and characterization are meticulously described to facilitate replication and further research.

Introduction

This compound (DAG), with the chemical formula C₂H₆N₄O₂, is a versatile precursor for the synthesis of a variety of heterocyclic compounds.[1] Notably, it is a crucial starting material for the production of 3,4-diaminofurazan (DAF), a foundational block for numerous high-density energetic materials.[2][3][4][5][6][7] Its molecular structure, featuring both amino and oxime functional groups, allows for a diverse range of chemical transformations, making it a valuable synthon in medicinal chemistry and materials science.[1] This guide aims to provide a comprehensive resource on the synthesis and physical and spectral characterization of this compound.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily starting from glyoxal. The choice of method often depends on the desired yield, purity, and safety considerations.

Synthetic Pathways Overview

The most common synthetic routes to this compound involve the reaction of glyoxal with hydroxylamine or its hydrochloride salt. These can be broadly categorized as two-step, one-step, and a more recent, improved one-pot procedure.

Caption: Synthetic pathways to this compound.

Experimental Protocols

This traditional method involves the initial formation of glyoxime, which is then converted to this compound.[8][9]

Step 1: Synthesis of Glyoxime

-

In a reaction vessel, glyoxal is treated with two equivalents of hydroxylammonium chloride and two equivalents of aqueous sodium hydroxide.

-

The resulting glyoxime intermediate is isolated and purified by recrystallization.

Step 2: Synthesis of this compound from Glyoxime

-

The purified glyoxime is then treated with an additional two equivalents of hydroxylammonium chloride and two equivalents of aqueous sodium hydroxide.[8]

-

The reaction mixture is heated to 95°C for several hours.[8]

-

The crude this compound is obtained upon cooling and is purified by recrystallization from boiling water, yielding a yellow crystalline solid.[8] The overall yield for this two-step procedure is approximately 44%.[8][9]

This method combines the steps into a single reaction but is known for lower yields and potential thermal runaway.[9][10]

-

An aqueous solution of glyoxal is heated with four equivalents of hydroxylammonium chloride and four equivalents of sodium hydroxide for several hours.[9]

-

The crude yellow crystalline product is isolated.

-

Purification involves dissolving the crude product in hot water, treating with decolorizing carbon, and filtering while hot to obtain pure this compound as a white crystalline solid.[8] Yields for this method are typically around 40%.[9][10]

This recently developed procedure offers higher yields, improved safety, and a simpler purification process.[8][9][10]

-

A 1 L round-bottom flask equipped with a stir bar is charged with aqueous hydroxylamine (50 wt%, 569 mL, 8.62 mol).[10]

-

The flask is immersed in an oil bath preheated to 95°C and the hydroxylamine solution is stirred for 30 minutes.[10]

-

Aqueous glyoxal (40 wt%, 125 mL, 0.862 mol) is added dropwise via a pressure-equalizing addition funnel over 30-60 minutes.[8][10]

-

A reflux condenser is fitted to the flask, and the reaction mixture is stirred at 95°C for 72-96 hours.[8][10]

-

The reaction mixture is then slowly cooled to room temperature with continuous stirring, during which a white solid will precipitate.[10]

-

The mixture is further cooled to 0-5°C with stirring.[8][10]

-

The resulting white crystalline solid is collected by filtration, affording pure this compound in 77-80% yield without the need for recrystallization or treatment with decolorizing carbon.[8][9][10]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key physical and spectroscopic properties.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₆N₄O₂ | [11] |

| Molecular Weight | 118.09 g/mol | [11] |

| Appearance | White to light yellow crystalline solid/powder | [12][13] |

| Melting Point | 200-205 °C (decomposes) | [2][11][12] |

| Density | 1.9 g/cm³ | [11] |

| Boiling Point | 238.1 °C at 760 mmHg (Predicted) | [11] |

| Flash Point | 97.8 °C | [11] |

| pKa | 10.24 ± 0.69 (Predicted) | [11] |

| Storage | 2-8°C, sealed, away from moisture and light | [12][14] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound.

NMR spectroscopy provides detailed information about the molecular structure.

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Assignment | Reference |

| ¹H NMR | DMSO-d₆ | 5.18 ppm | broad singlet | 4H, -NH₂ | [2] |

| 9.76 ppm | singlet | 2H, -OH | [2] | ||

| ¹³C NMR | DMSO-d₆ | 145.2 ppm | - | C=N | [2] |

IR spectroscopy is used to identify the functional groups present in the molecule.[2]

| Wavenumber (cm⁻¹) | Assignment |

| 3423, 3318 | N-H stretching (amino groups) |

| 1647 | N-H bending (amino groups) |

| 1591 | C=N stretching (oxime groups) |

| 1353 | C-N stretching |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. While specific electron ionization or electrospray ionization mass spectra for this compound are not detailed in the provided search results, hyphenated techniques like TG-FTIR have been used to identify evolved gas species during thermal decomposition, such as those containing CN, NH, OH, and oxides of nitrogen.[15] For quantitative analysis in various matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique.[16][17]

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to study the thermal behavior of this compound. The decomposition temperature is typically measured at a heating rate of 5 °C/min.[8] Studies have shown that this compound decomposes in two stages, with an activation energy for the initial stage of decomposition of 153 kJmol⁻¹.[15]

Experimental Workflows and Logical Relationships

The synthesis and characterization of this compound follow a logical progression of steps, from the selection of starting materials to the final analytical confirmation of the product's identity and purity.

Caption: General workflow for this compound synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols, particularly the improved one-pot synthesis, offer researchers a safe and efficient method for obtaining high-purity this compound.[8][9][10] The tabulated physical and spectroscopic data serve as a valuable reference for compound identification and quality control. The provided diagrams illustrate the key synthetic pathways and experimental workflows, offering a clear visual representation of the processes involved. This guide is intended to be a valuable resource for scientists and professionals in the fields of chemistry, materials science, and drug development who are working with or interested in the applications of this compound.

References

- 1. This compound | 2580-79-2 | Benchchem [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 3,4-Diaminofurazan synthesis - chemicalbook [chemicalbook.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Three methods of synthesizing 3,4-diaminofurazan - Northwestern Polytechnical University [pure.nwpu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Three Methods of Synthesizing 3,4-Diaminofurazan | Semantic Scholar [semanticscholar.org]

- 8. osti.gov [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cas 2580-79-2,this compound | lookchem [lookchem.com]

- 12. This compound | 2580-79-2 [chemicalbook.com]

- 13. This compound CAS#: 2580-79-2 [amp.chemicalbook.com]

- 14. 2580-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Studies on this compound (DAG): thermolysis and evaluation as ballistic modifier in double base propellant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of aminoglycoside residues by liquid chromatography and tandem mass spectrometry in a variety of matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Developments in Mass Spectrometry for Glycosaminoglycan Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Diaminoglyoxime: A Technical Guide to Properties, Crystal Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminoglyoxime (DAG), also known as oxamidoxime, is a nitrogen-rich organic compound of significant interest due to its versatile applications. It serves as a crucial precursor in the synthesis of high-density energetic materials, a versatile ligand in coordination chemistry, and a building block for various heterocyclic compounds.[1][2][3] This technical guide provides a comprehensive overview of the fundamental properties, detailed crystal structure, modern synthetic protocols, and key applications of this compound. Data is presented in structured tables for clarity, and experimental workflows are detailed to ensure reproducibility.

Physicochemical and Spectroscopic Properties

This compound is typically a light yellow to white crystalline solid.[4][5] It is soluble in hot water but has limited solubility in cold water and alcohol.[1] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-N',2-N'-dihydroxyethanediimidamide | [2][6] |

| Synonyms | Oxamidoxime, Oxalamide dioxime | [5][7] |

| CAS Number | 2580-79-2 | [7] |

| Molecular Formula | C₂H₆N₄O₂ | [6] |

| Molecular Weight | 118.10 g/mol | [6] |

| Melting Point | 200-204 °C; 203.5 °C (with decomposition) | [7][8] |

| Boiling Point | 238.1 °C (Predicted at 760 mmHg) | [7] |

| Density | 1.9 g/cm³ (Predicted); 1.678 g/cm³ (Crystallographic) | [7][8] |

| Appearance | Light yellow to yellow crystalline solid | [5] |

Table 2: Spectroscopic and Thermal Analysis Data

| Analysis Technique | Key Findings | Source(s) |

| ¹H NMR (DMSO-d₆) | δ 5.18 (bs, 4H, NH₂), 9.76 (s, 2H, OH) | [4] |

| ¹³C NMR (DMSO-d₆) | δ 145.2 | [4] |

| FT-IR (KBr) | N-H stretching at ~3300 cm⁻¹ | [2] |

| DSC/TG-DTG | Melts at 203.5 °C, followed by two intense thermolysis steps between 209-240 °C. | [8] |

Crystal and Molecular Structure

X-ray diffraction studies have confirmed that this compound possesses a planar, symmetric molecular structure.[7][8] This planarity is a key feature influencing its packing in the solid state and its coordination behavior.

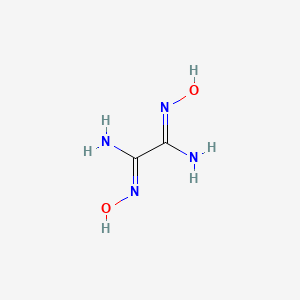

Caption: Molecular structure of this compound (DAG).

The single crystal structure of DAG has been determined to be monoclinic, belonging to the space group P2₁.[8] Detailed crystallographic data are presented in Table 3.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁ | [8] |

| a | 0.6763(8) nm | [8] |

| b | 0.3578(4) nm | [8] |

| c | 0.9658(12) nm | [8] |

| β | 90.78(2)° | [8] |

| Volume (V) | 0.2338(5) nm³ | [8] |

| Z | 2 | [8] |

| Calculated Density (Dc) | 1.678 g/cm³ | [8] |

| F(000) | 124 | [8] |

Synthesis and Experimental Protocols

This compound has been synthesized via several methods, including two-step and one-step procedures.[8] Early one-step methods often suffered from low yields (~40%) and were prone to thermal runaway.[9] A newer, safer, and higher-yielding one-step process has been developed that avoids these issues.[8]

References

- 1. This compound CAS#: 2580-79-2 [amp.chemicalbook.com]

- 2. This compound | C2H6N4O2 | CID 135449698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 2580-79-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. This compound | 2580-79-2 | Benchchem [benchchem.com]

- 8. Preparation, Crystal Structure and Thermal Behavior of this compound [energetic-materials.org.cn]

- 9. Cas 2580-79-2,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to Diaminoglyoxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diaminoglyoxime, a versatile chemical compound with significant applications in the synthesis of energetic materials, heterocyclic compounds, and as a ligand in coordination chemistry. This document details its chemical identity, physical properties, synthesis protocols, and key reaction pathways.

Chemical Identification and Properties

This compound, also known as oxamidoxime, is a nitrogen-rich compound that serves as a crucial building block in various chemical syntheses.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-N',2-N'-dihydroxyethanediimidamide[2][3] |

| CAS Number | 2580-79-2[2][3] |

| Molecular Formula | C₂H₆N₄O₂[2][3] |

| Molecular Weight | 118.10 g/mol [2][3] |

| Canonical SMILES | C(=NO)(C(=NO)N)N[2][3] |

| InChI Key | BFXWFQSYMVKOCJ-UHFFFAOYSA-N[2][3] |

| Common Synonyms | DAG compound, Oxalamide dioxime, N,N'-Dihydroxyoxalamidine[3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 200-204 °C (decomposes)[4] |

| Boiling Point | 238.1 °C at 760 mmHg (Predicted)[4] |

| Density | 1.9 g/cm³[4] |

| Appearance | White to yellow crystalline solid[5] |

| Solubility | Soluble in hot water; sparingly soluble in cold water and alcohol[1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound (DAG) is most commonly achieved through the condensation of glyoxal with hydroxylamine.[1] Several protocols have been developed to optimize yield, purity, and safety. Below are detailed methodologies for key synthesis routes.

This recently developed method provides high-purity DAG in good yield without the need for recrystallization and minimizes the risk of thermal runaway.[5][6][7]

-

Reagents:

-

50 wt. % aqueous hydroxylamine solution (10 equivalents)

-

40 wt. % aqueous glyoxal solution (1 equivalent)

-

-

Procedure:

-

Preheat the 50% aqueous hydroxylamine solution to 95 °C in a reaction flask with stirring.

-

Add the 40% aqueous solution of glyoxal dropwise to the heated hydroxylamine solution over a period of one hour.

-

After the addition is complete, fit the flask with a reflux condenser and maintain the reaction mixture at 95 °C with stirring for 72-96 hours.[5][7]

-

Slowly cool the reaction mixture to room temperature with continuous stirring.

-

Further cool the mixture to 0-5 °C in an ice bath to facilitate precipitation.

-

Isolate the resulting white crystalline solid by filtration. The product is obtained in 77-80% yield and is typically pure enough for subsequent use without further purification.[5][7]

-

This traditional method involves the initial synthesis and isolation of glyoxime, which is then converted to this compound.

-

Step 1: Synthesis of Glyoxime

-

Treat an aqueous solution of glyoxal with two equivalents of hydroxylammonium chloride and two equivalents of aqueous sodium hydroxide.

-

Isolate and recrystallize the intermediate product, glyoxime.

-

-

Step 2: Synthesis of this compound

-

Treat the purified glyoxime with an additional two equivalents of hydroxylammonium chloride and two equivalents of sodium hydroxide.[5][7]

-

Cool the mixture and isolate the crude DAG.

-

Recrystallize the crude product from boiling water to afford pure this compound as a yellow crystalline solid. The overall yield for this two-step process is approximately 44%.[5]

-

Microwave irradiation offers a rapid method for synthesizing DAG.[8]

-

Reagents:

-

Glyoxime

-

Hydroxylamine hydrochloride

-

Alkali solution

-

-

Procedure:

-

The synthesis involves the vicarious nucleophilic substitution of a hydrogen atom on glyoxime using hydroxylamine hydrochloride.

-

This reaction is carried out under microwave irradiation for 2 to 3 minutes to yield this compound.[8] This method is particularly noted for its significant reduction in reaction time.

-

Table 3: Comparison of this compound Synthesis Protocols

| Method | Key Steps | Reaction Time | Yield | Purity & Purification | Safety Notes |

| Safer One-Pot | Direct reaction of glyoxal and excess hydroxylamine at 95 °C.[5][7] | 72-96 hours[5][7] | 77-80%[5][7] | High purity without recrystallization.[5][7] | Minimized exothermic nature.[5][7] |

| Traditional One-Pot | Glyoxal with 4 eq. of hydroxylammonium chloride and NaOH at 95 °C.[6][9] | A few hours[6][9] | < 40%[6][9] | Requires decolorizing carbon and recrystallization.[6][9] | Prone to thermal runaway.[6][9] |

| Two-Step | Isolation of glyoxime intermediate followed by reaction with hydroxylamine.[5] | Several hours per step | ~44% (overall)[5] | Requires multiple recrystallizations.[5] | Controlled, multi-step process. |

| Microwave-Assisted | Microwave irradiation of glyoxime and hydroxylamine hydrochloride.[8] | 2-3 minutes[8] | Good (not quantified) | Product confirmed by spectral data.[8] | Requires specialized microwave chemistry equipment. |

Key Applications and Reaction Pathways

This compound is a pivotal precursor in the synthesis of high-density energetic materials, most notably 3,4-diaminofurazan (DAF).[1][5] It is also utilized as a versatile reagent for creating various heterocyclic compounds and as a ligand for metal complexes used in catalysis.[2][10]

The conversion of DAG to DAF is a critical reaction in the field of energetic materials. DAF serves as a foundational block for numerous advanced explosives due to the desirable properties of the furazan ring, such as its planar structure and high heat of formation.[1]

-

Experimental Protocol:

-

A suspension of this compound (0.2 mol) in aqueous potassium hydroxide (80 mL, 2 M) is placed in a stainless steel reactor.[11]

-

The reactor is sealed and heated in an oil bath preheated to 170-180 °C for 2 hours.[11]

-

The reactor is then cooled in an ice bath for 2 hours.

-

Upon opening the reactor (in a fume hood to vent traces of ammonia), the product, diaminofurazan, can be isolated in high yield (>70%) and exceptional purity.[11]

-

The logical workflow from common starting materials to this compound and its subsequent conversion to the key energetic material precursor, diaminofurazan, is illustrated below.

Caption: Synthesis pathway of this compound and its conversion.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. This compound | 2580-79-2 | Benchchem [benchchem.com]

- 3. This compound | C2H6N4O2 | CID 135449698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 2580-79-2,this compound | lookchem [lookchem.com]

- 5. osti.gov [osti.gov]

- 6. A Convenient and Safer Synthesis of this compound (Journal Article) | OSTI.GOV [osti.gov]

- 7. Item - A Convenient and Safer Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. A Convenient and Safer Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 10. This compound [myskinrecipes.com]

- 11. apps.dtic.mil [apps.dtic.mil]

Diaminoglyoxime: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminoglyoxime (DAG) is a key intermediate in the synthesis of various nitrogen-rich compounds, particularly energetic materials and heterocyclic structures of medicinal interest. This document provides a detailed technical guide on this compound, covering its fundamental chemical properties, synthesis protocols, and key applications. Quantitative data is presented in a structured format for clarity, and experimental workflows are visualized to facilitate understanding.

Core Molecular Information

This compound is a white crystalline solid. Its fundamental molecular and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂H₆N₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 118.10 g/mol | [1][3] |

| IUPAC Name | 1-N',2-N'-dihydroxyethanediimidamide | [1][3] |

| CAS Number | 2580-79-2 | [1][2] |

| Melting Point | 200-205 °C (decomposes) | [2][6] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of glyoxal or glyoxime with a source of hydroxylamine. The choice of synthetic route often depends on the desired yield, purity, and safety considerations.

Synthesis from Glyoxal

A common and modern approach involves the direct reaction of glyoxal with an excess of aqueous hydroxylamine.[7][8][9] This method is favored for its high yield and improved safety profile compared to older procedures.[7][8][9]

-

Preparation: A 1 L round-bottom flask equipped with a magnetic stir bar is charged with 569 mL (8.62 mol) of 50 wt % aqueous hydroxylamine.

-

Heating: The flask is immersed in an oil bath preheated to 95 °C and the hydroxylamine solution is stirred for 30 minutes.

-

Addition of Glyoxal: 125 mL (0.862 mol) of 40 wt % aqueous glyoxal is added dropwise to the heated hydroxylamine solution over a period of 30-60 minutes using a pressure-equalizing addition funnel.

-

Reaction: The reaction mixture is stirred at 95 °C for 72-96 hours under a reflux condenser.

-

Cooling and Isolation: The mixture is slowly cooled to room temperature with continuous stirring, followed by further cooling to 0-5 °C in an ice bath.

-

Filtration: The resulting white crystalline solid is collected by filtration.

-

Purity and Yield: This procedure yields this compound in 77-80% yield as a pure product without the need for recrystallization or treatment with decolorizing carbon.[7][8][9]

Synthesis from Glyoxime

An alternative two-step method involves the initial formation of glyoxime from glyoxal, which is then converted to this compound.[6][10]

-

Reaction Setup: In a 250 mL round-bottom flask, 17.6 g (0.2 mol) of glyoxime is stirred with 100 mL of 5 M aqueous sodium hydroxide.

-

Addition of Hydroxylamine: 27.8 g (0.4 mol) of hydroxylamine hydrochloride is added to the mixture in one portion.

-

Heating: The flask is fitted with a condenser and heated in an oil bath at 90 °C for 6 hours.

-

Crystallization: The reaction mixture is allowed to cool to room temperature, leading to the precipitation of a colorless crystalline solid.

-

Isolation and Purification: The solid is isolated, washed with 10-15 mL of cold water, and dried to yield this compound.

-

Yield: This method produces this compound in approximately 60% yield.[6]

Synthesis Workflow Diagram

Caption: Comparative workflow of the one-step and two-step synthesis routes for this compound.

Applications in Research and Development

This compound is a versatile precursor with significant applications in several areas of chemical research and development:

-

Energetic Materials: It serves as a fundamental building block for the synthesis of high-energy materials, including various furazan and oxadiazole derivatives.[7][11]

-

Heterocyclic Chemistry: this compound is a key starting material for the synthesis of a wide range of heterocyclic compounds, which are of interest in medicinal chemistry due to their potential biological activities.[11]

-

Coordination Chemistry: The glyoxime moiety readily chelates with metal ions, making this compound and its derivatives useful ligands in the study of coordination complexes.

-

Propellant Technology: It has been investigated as a ballistic modifier in double-base propellant formulations, where it can help to lower the pressure index.[12]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis and characterization studies of this compound.

| Parameter | Method/Conditions | Value | Reference |

| Yield | One-step from glyoxal | 77-80% | [7][8][9] |

| Yield | Two-step from glyoxime | 60% | [6] |

| Yield | Microwave-assisted from glyoxime | 60% | [13] |

| Melting Point | - | 200-204 °C | [2] |

| Melting Point | - | 203-205 °C (dec.) | [6] |

| Activation Energy (Decomposition) | Thermogravimetric Analysis | 153 kJ/mol | [12] |

Conclusion

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound. The detailed experimental protocols and comparative data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The improved one-step synthesis from glyoxal offers a safer and higher-yielding alternative to traditional methods, facilitating the availability of this important chemical intermediate for further research and application.

References

- 1. This compound | C2H6N4O2 | CID 135449698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 2580-79-2,this compound | lookchem [lookchem.com]

- 3. Diaminoglyoxim | C2H6N4O2 | CID 135432170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound [myskinrecipes.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Item - A Convenient and Safer Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]

- 10. Convenient Synthesis of this compound and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 11. This compound | 2580-79-2 | Benchchem [benchchem.com]

- 12. Studies on this compound (DAG): thermolysis and evaluation as ballistic modifier in double base propellant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of Diaminoglyoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of diaminoglyoxime, a key intermediate in the synthesis of various energetic materials and heterocyclic compounds. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physical and Chemical Properties

This compound, also known as oxalamide dioxime, is a yellow crystalline powder.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 2580-79-2 | [1][2][3][4] |

| Molecular Formula | C₂H₆N₄O₂ | [1][2][3][4] |

| Molecular Weight | 118.10 g/mol | [3][4] |

| Appearance | Yellow crystalline powder | [1][2] |

Melting Point

The melting point of this compound is consistently reported to be in the range of 200-205 °C, often with decomposition.

| Melting Point (°C) | Notes | Source |

| 200-204 | [1][2][5] | |

| 203-205 | with decomposition | [6] |

Solubility

| Solvent | Solubility | Source |

| Hot Water | Soluble | [7][8] |

| Cold Water | Difficultly soluble | [7][8] |

| Alcohol | Difficultly soluble | [7][8] |

The limited solubility in cold water and alcohol allows for its precipitation and recrystallization from aqueous solutions during synthesis.[7][8]

Experimental Protocols

The following are generalized experimental protocols for the determination of melting point and solubility, applicable to compounds such as this compound.

4.1. Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a solid crystalline substance.

-

Sample Preparation: A small amount of the dry, pure this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting point range. For substances that decompose, the temperature at which decomposition begins is noted.

4.2. Solubility Determination (Isothermal Saturation Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Sampling: A clear aliquot of the saturated solution is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.

-

Analysis: The concentration of this compound in the aliquot is determined by a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as g/100 mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

References

- 1. Cas 2580-79-2,this compound | lookchem [lookchem.com]

- 2. This compound CAS#: 2580-79-2 [amp.chemicalbook.com]

- 3. This compound | C2H6N4O2 | CID 135449698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diaminoglyoxim | C2H6N4O2 | CID 135432170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2580-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Sciencemadness Discussion Board - Glyoxime, Diaminofurazan and Some Energetic Derivatives - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to the Historical Synthesis of Diaminoglyoxime

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for diaminoglyoxime, a crucial precursor in the development of various energetic materials and pharmaceuticals. This document provides a comparative analysis of key historical synthesis routes, detailed experimental protocols, and visual representations of the chemical pathways and workflows.

Introduction

This compound (DAG), also known as oxamidoxime, has been a compound of significant interest for over a century due to its role as a key intermediate in the synthesis of high-energy-density materials, including diaminofurazan (DAF). The journey to efficient and safe DAG synthesis has seen the development of numerous methods, each with its own set of advantages and challenges. This guide delves into the core historical methods, offering a structured overview for researchers and professionals in the field.

Historical Synthesis Routes: A Comparative Overview

The synthesis of this compound has been approached from various starting materials and reaction pathways. Early methods often involved hazardous reagents or produced low yields. Over time, more convenient and efficient syntheses have been developed. The following table summarizes the key historical methods for the preparation of this compound.

| Method | Starting Material(s) | Key Reagents | Reported Yield | Key Observations |

| From Cyanogen | Cyanogen, Hydroxylamine | - | Not specified | An early reported method.[1][2] |

| Ammonolysis of Dichloroglyoxime Diacetate | Dichloroglyoxime Diacetate, Ammonia | - | Not specified | Another historical approach.[1][2] |

| From Dibromofuroxan | Dibromofuroxan, Ammonia | - | Not specified | A less common historical route.[1][2] |

| From Dithiooxamide (Rubeanic Acid) | Dithiooxamide, Hydroxylamine | - | Not specified | Involves the reaction with hydroxylamine.[1][2] |

| Two-Step Synthesis from Glyoxal | Glyoxal, Hydroxylamine Hydrochloride | Sodium Hydroxide | 44% | Involves the initial formation and isolation of glyoxime, followed by a second reaction to form this compound.[3] |

| One-Step Synthesis from Glyoxal | Glyoxal, Hydroxylamine Hydrochloride | Sodium Hydroxide | ~40-70% | A more convenient method that avoids the isolation of the glyoxime intermediate.[4][5] Prone to thermal runaway in some variations.[5][6] |

| From Glyoxime | Glyoxime, Hydroxylamine Hydrochloride | Sodium Hydroxide | 51-60% | A common and well-documented method.[1][7] |

| Improved One-Step Aqueous Procedure | Glyoxal (40% aq.), Hydroxylamine (50% aq.) | Preheated aqueous hydroxylamine | 77-80% | A safer and higher-yielding method that minimizes exotherms and avoids the need for recrystallization.[3][5] |

| Microwave-Assisted Synthesis | Glyoxime, Hydroxylamine Hydrochloride | - | Good overall yield | A rapid synthesis method.[8][9] |

Key Experimental Protocols

This section provides detailed methodologies for two of the most significant historical synthesis routes for this compound.

Synthesis of this compound from Glyoxime

This two-step approach involves the initial synthesis of glyoxime from glyoxal, followed by its conversion to this compound.

Step 1: Synthesis of Glyoxime

-

Reagents: 40% Glyoxal solution, Hydroxylamine hydrochloride, Sodium hydroxide.

-

Procedure:

-

Dissolve 27.5 g (0.69 mol) of sodium hydroxide in 75 mL of water and cool the solution to 0°C.[1]

-

Add 69.5 g (1 mol) of hydroxylamine hydrochloride to the cooled solution with stirring.[1]

-

Slowly add 72.5 g (0.5 mol) of 40% glyoxal in 48 mL of water to the chilled solution, ensuring the temperature remains below 10°C.[1]

-

Allow the solution to stand in a refrigerator for 15 minutes.[1]

-

Remove the solution and let it come to room temperature. The product will precipitate as a solid within an hour.[1]

-

Collect the precipitate and press it as dry as possible between absorbent paper.[1]

-

Step 2: Synthesis of this compound from Glyoxime

-

Reagents: Glyoxime, Sodium hydroxide, Hydroxylamine hydrochloride.

-

Procedure:

-

In a beaker, dissolve 20 g (0.5 mol) of sodium hydroxide in 90 mL of water.[1]

-

Add 17.6 g (0.2 mol) of glyoxime to the solution.[1]

-

Add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.[1]

-

Fit the beaker with a reflux condenser and heat it in an oil bath at 90°C for 6 hours.[1]

-

After 6 hours, cool the solution to room temperature to precipitate this compound as fine needles.[1]

-

Filter and dry the product. The reported yield is 12.2 g (51%).[1]

-

One-Pot Synthesis of this compound from Glyoxal

This method offers a more direct route to this compound without the isolation of the intermediate glyoxime.

-

Reagents: 40% Glyoxal solution, Hydroxylamine hydrochloride, Sodium hydroxide.

-

Procedure:

-

Dissolve 140 g (3.5 mol) of sodium hydroxide in 400 mL of water and cool the solution to 0°C.[2]

-

Add 222 g (3.2 mol) of hydroxylamine hydrochloride in portions with stirring.[2]

-

Add 116 g (0.8 mol) of 40% glyoxal in one portion to the cold solution.[2]

-

After a brief period in a freezer (10 minutes), heat the solution in an oil bath at 90-100°C for 5 hours.[2]

-

A precipitate will form during the heating. After the reaction time, cool the mixture to 0°C.[2]

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

-

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis methods and a typical experimental workflow.

Caption: Comparative pathways of two-step vs. one-pot synthesis of this compound.

Caption: Experimental workflow for the one-pot synthesis of this compound.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Sciencemadness Discussion Board - Glyoxime, Diaminofurazan and Some Energetic Derivatives - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - A Convenient and Safer Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Cas 2580-79-2,this compound | lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

Diaminoglyoxime: A Technical Guide to its Discovery and Original Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and original preparation of diaminoglyoxime (DAG), a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, including high-energy materials. Tracing its origins to the late 19th century, this document details the initial synthesis and structural elucidation by Ferdinand Tiemann. Furthermore, it presents a compilation of established and contemporary experimental protocols for its preparation, with a focus on methodologies, reaction parameters, and quantitative data. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the chemical processes involved.

Discovery and Historical Context

The discovery of this compound, also known as oxamidoxime, is intrinsically linked to the pioneering work on amidoximes by the German chemist Ferdinand Tiemann in the 1880s. While the first synthesis of an amidoxime, formamidoxime, was reported by Lossen and Schigerdecker in 1873, it was Tiemann who first elucidated the correct chemical structure of the amidoxime group in 1884.[1][2]

Tiemann's extensive research into the reactions of hydroxylamine with nitriles led to the first successful synthesis of this compound. By reacting cyanogen, the dinitrile of oxalic acid, with hydroxylamine, he was able to prepare the corresponding diamidoxime, which he named "oxamidoxime." This foundational work was published in the Berichte der Deutschen Chemischen Gesellschaft in 1884.[3] The reaction demonstrated the general principle of synthesizing amidoximes from nitriles, a method that remains fundamental in organic chemistry today.

The significance of this compound was further underscored by the work of L. Wolff, who, in 1895, reported its dehydration to form the furazan ring system, a novel heterocycle at the time.[4] This discovery opened the door to the synthesis of a wide array of furazan-based compounds, many of which are of significant interest in the field of energetic materials.

Chemical Structure and Properties

This compound is a white crystalline solid with the chemical formula C₂H₆N₄O₂ and a molecular weight of 118.10 g/mol . It is characterized by the presence of two amino groups and two oxime groups, making it a versatile building block in organic synthesis.

Key Properties of this compound:

| Property | Value | Reference |

| Melting Point | 200-204 °C (decomposes) | [5] |

| Appearance | White crystalline solid | [6] |

| Solubility | Soluble in hot water, sparingly soluble in cold water and ethanol | |

| CAS Number | 2580-79-2 | [5] |

Experimental Protocols for the Preparation of this compound

Several methods for the synthesis of this compound have been developed since its initial discovery. The following protocols represent some of the most common and reliable laboratory-scale preparations.

Original Synthesis from Cyanogen and Hydroxylamine (Tiemann, 1884)

This method, while of historical importance, is rarely used today due to the hazardous nature of cyanogen gas. The original procedure involved bubbling cyanogen gas through an aqueous or alcoholic solution of hydroxylamine.

Synthesis from Glyoxime and Hydroxylamine Hydrochloride

A more common and safer laboratory preparation involves the reaction of glyoxime with an excess of hydroxylamine hydrochloride in an alkaline solution.[7]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 17.6 g (0.2 mol) of glyoxime in a solution of 20 g (0.5 mol) of sodium hydroxide in 90 mL of water.

-

To this solution, add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.

-

Heat the reaction mixture in an oil bath at 90 °C for 6 hours.

-

Cool the solution to room temperature. The this compound will precipitate as fine, needle-like crystals.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 51-60% |

| Melting Point | 203-205 °C (decomposes) |

One-Pot Synthesis from Glyoxal and Hydroxylamine Hydrochloride

This method provides a convenient and efficient route to this compound directly from glyoxal, avoiding the isolation of the intermediate glyoxime.[8]

Experimental Protocol:

-

In a flask, prepare a solution of 140 g (3.5 mol) of sodium hydroxide in 400 mL of water and cool it to 0 °C.

-

With stirring, add 222 g (3.2 mol) of hydroxylamine hydrochloride in portions, maintaining the temperature below 10 °C.

-

To the cold solution, add 116 g (0.8 mol) of a 40% aqueous solution of glyoxal.

-

Heat the reaction mixture to 90-95 °C for several hours.

-

Cool the reaction mixture to room temperature, followed by cooling in an ice bath to complete precipitation.

-

Collect the product by filtration, wash with cold water, and dry.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 40-80% (yield can be improved with longer reaction times and excess hydroxylamine) |

| Purity | High purity can be achieved without the need for recrystallization in some optimized procedures. |

Reaction Pathways and Workflows

The synthesis of this compound and its subsequent conversion to other important compounds can be visualized through the following diagrams.

Caption: Two-step synthesis of this compound from glyoxal.

Caption: One-pot synthesis of this compound from glyoxal.

Caption: Dehydration of this compound to form 3,4-diaminofurazan.

Conclusion

The discovery of this compound by Ferdinand Tiemann marked a significant milestone in the field of organic chemistry, laying the groundwork for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. While the original synthesis from cyanogen is now primarily of historical interest, modern methods utilizing glyoxime or a one-pot reaction from glyoxal provide safe and efficient routes to this valuable intermediate. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers and scientists working in drug development and materials science, enabling the reliable preparation of this compound for further synthetic applications.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]

- 5. Cas 2580-79-2,this compound | lookchem [lookchem.com]

- 6. osti.gov [osti.gov]

- 7. sciencemadness.org [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition of Diaminoglyoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of diaminoglyoxime (DAG), a compound of significant interest in the fields of energetic materials and as a precursor in organic synthesis. This document summarizes key quantitative data, details experimental protocols, and visualizes the decomposition pathway to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Executive Summary

This compound undergoes a multi-stage thermal decomposition process, initiated by melting followed by two principal decomposition steps. The primary decomposition mechanism involves the cleavage of N-O and C-NH₂ bonds, leading to the evolution of various gaseous products. Understanding the thermal behavior of DAG is critical for its safe handling, storage, and application in various fields, including as a ballistic modifier in propellants.

Thermal Decomposition Profile

The thermal decomposition of this compound is characterized by distinct stages, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process begins with melting, immediately followed by two exothermic decomposition stages.

Table 1: Quantitative Data on the Thermal Decomposition of this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Temperature Range (°C) | Mass Loss (%) | Technique | Heating Rate (°C/min) |

| Melting | 203.5 | - | - | - | DSC | 10 |

| Decomposition Stage 1 | 209 | - | 209 - 212 | Not Specified | DSC/TG-DTG | 10 |

| Decomposition Stage 2 | 212 | - | 212 - 240 | Not Specified | DSC/TG-DTG | 10 |

Note: The complete decomposition of this compound occurs by 240°C.[1] The activation energy for the initial stage of thermal decomposition has been calculated from TGA data to be 153 kJ/mol.[2][3]

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the cleavage of the N-O and C-NH₂ bonds.[2][3] This initial fragmentation is followed by a series of reactions that produce a variety of gaseous species.

High-temperature Fourier Transform Infrared (FTIR) spectroscopy and mass spectrometry have identified the primary gaseous products evolved during thermolysis.[2][3] These include species containing CN, NH, and OH functionalities, as well as various oxides of nitrogen.[2][3]

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. The following sections detail the generalized experimental protocols for these methods.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Simultaneous TGA-DSC analysis is the primary method for investigating the thermal decomposition of this compound.

Objective: To determine the temperature and mass loss characteristics of the decomposition process and to measure the heat flow associated with thermal events.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is typically employed.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an appropriate crucible (e.g., aluminum or alumina).

-

Instrument Setup:

-

The instrument is calibrated for temperature and heat flow using standard reference materials.

-

A controlled atmosphere is established, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature above the complete decomposition point (e.g., 300°C).

-

A constant heating rate is applied, commonly 10°C/min, although other rates may be used to study the kinetics of decomposition.[1]

-

-

Data Acquisition: The instrument continuously records the sample mass, temperature, and differential heat flow throughout the experiment.

-

Data Analysis: The resulting TGA and DSC curves are analyzed to determine the onset and peak temperatures of decomposition, the percentage of mass loss at each stage, and the enthalpy of the thermal events.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier Transform Infrared (FTIR) Spectroscopy

To identify the gaseous products of decomposition, the TGA instrument can be coupled to a mass spectrometer or an FTIR spectrometer.

Objective: To identify the chemical composition of the gases evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

Methodology:

-

TGA Analysis: A TGA experiment is performed as described above.

-

Gas Transfer: The gaseous effluent from the TGA furnace is continuously transferred to the MS or FTIR instrument via a heated transfer line to prevent condensation of the decomposition products.

-

Data Acquisition:

-

MS: Mass spectra are recorded continuously, providing information on the mass-to-charge ratio of the evolved species.

-

FTIR: Infrared spectra of the evolved gases are recorded continuously, allowing for the identification of functional groups and specific molecules.

-

-

Data Analysis: The MS and FTIR data are correlated with the TGA data to identify the specific gaseous products evolved at each stage of decomposition.

Applications and Significance

The study of the thermal decomposition of this compound is crucial for its application as a ballistic modifier in double-base propellants. Research has shown that this compound can significantly lower the pressure index of propellant formulations, which is a desirable characteristic for controlling the burn rate.[2] Its decomposition behavior influences the combustion characteristics of the propellant. Furthermore, as a precursor to other energetic materials and heterocyclic compounds, understanding its thermal stability is paramount for safe synthesis and handling protocols.

References

diaminoglyoxime safety and handling precautions

An In-depth Technical Guide to Diaminoglyoxime: Safety and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on publicly available Safety Data Sheets (SDS) and should be supplemented with a thorough review of the specific SDS provided by the supplier and adherence to all applicable institutional and regulatory safety protocols. The toxicological properties of this compound have not been fully investigated.[1]

Hazard Identification

This compound is classified as a substance that can cause skin and eye irritation.[2] It may also cause respiratory irritation.[2] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.

Potential Health Effects:

-

Eye: May cause eye irritation.[1]

-

Skin: May cause skin irritation and may be harmful if absorbed through the skin.[1]

-

Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[1]

-

Inhalation: May cause respiratory tract irritation and may be harmful if inhaled.[1]

-

Chronic: No information has been found regarding the chronic health effects of this compound.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the exposed individual to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1] If breathing has stopped, provide artificial respiration.[1] Seek medical attention.[1] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Wash the affected area with soap and water.[3] Get medical aid if irritation develops or persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][3][4]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion, including carbon oxides and nitrogen oxides.[1][2]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]

Accidental Release Measures

In the case of a spill or accidental release, the following procedures should be followed:

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 6.0.[1] Avoid dust formation and breathing in dust, vapors, mist, or gas.[1][3] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains, other waterways, or soil.[2]

-

Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[1][2] Clean up spills immediately.[1] Avoid generating dusty conditions.[1]

Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

-

Wash thoroughly after handling.[1]

-

Use with adequate ventilation.[1]

-

Keep the container tightly closed.[1]

-

Avoid ingestion and inhalation.[1]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2]

-

For long-term storage, a temperature of 2-8°C is recommended.[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

-

Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1] Use adequate ventilation to keep airborne concentrations low.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

-

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆N₄O₂ | [2][5] |

| Molecular Weight | 118.09 g/mol | [5] |

| Appearance | Yellow crystalline powder | [5][6] |

| Melting Point | 200-204 °C | [5] |

| Boiling Point | 238.1°C at 760 mmHg | [5] |

| Flash Point | 97.8°C | [5] |

| Density | 1.9 g/cm³ | [5] |

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions of use.[7]

-

Conditions to Avoid: Fine particles, such as dust and mists, may fuel fires or explosions.[7]

-

Hazardous Decomposition Products: Emits toxic fumes of carbon monoxide and oxides of nitrogen under fire conditions.[2][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] No specific data on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive toxicity were found in the reviewed literature.[1] Therefore, it should be handled with the caution appropriate for a chemical with an unknown toxicological profile.

Experimental Protocols

A comprehensive search of publicly available scientific literature and safety data did not yield any specific toxicological or preclinical studies for this compound. As such, there are no key experiments with detailed methodologies to report for this compound. The lack of such data underscores the importance of adhering to the stringent safety and handling precautions outlined in this guide.

Disposal Considerations

Waste disposal should be conducted in accordance with all applicable federal, state, and local environmental regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[4]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. Acute aminoglycoside retinal toxicity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C2H6N4O2 | CID 135449698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical study of the long-range safety and anti-inflammatory effects of high-dose oral meglumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. histologix.com [histologix.com]

- 6. Genotoxicity evaluation of sesamin and episesamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nuvisan.com [nuvisan.com]

Methodological & Application

Application Notes: Diaminoglyoxime as a Precursor for High-Density Energetic Materials

Introduction

Diaminoglyoxime (DAG), also known as oxamidoxime, is a crucial precursor in the synthesis of advanced high-density energetic materials. Its primary application lies in its role as a key intermediate for producing 3,4-diaminofurazan (DAF), a foundational structure for a variety of thermally stable, high-energy compounds.[1][2] The furazan ring system, derived from DAG, is valued in energetic materials research for its dense, planar structure, aromatic stability, and the energetic contribution of the ring's oxygen atom.[3] The availability of safe and efficient synthesis routes for DAG has made the large-scale production of DAF and its energetic derivatives economically viable, paving the way for new developments in the field.[1][4] Beyond furazans, DAG is also explored in the formulation of metal-containing energetic complexes and as a ballistic modifier in propellants.[5][6][7]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound (DAG)

This protocol details a convenient and safe laboratory-scale synthesis of this compound from glyoxime, adapted from literature methods which report yields of approximately 60%.[1] An improved method yielding up to 80% has also been developed by simply adding an aqueous solution of glyoxal to a heated aqueous solution of hydroxylamine, which minimizes exothermic hazards.[4]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |

| Glyoxime | C₂H₄N₂O₂ | 88.07 | 17.6 g (0.2 mol) | Starting Material |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 27.8 g (0.4 mol) | Aminating Agent |

| Sodium Hydroxide | NaOH | 40.00 | 20.0 g (0.5 mol) | Base |

| Deionized Water | H₂O | 18.02 | 100 mL | Solvent |

Procedure

-

To a 250 mL round-bottom flask, add glyoxime (17.6 g, 0.2 mol) and a 5 M aqueous solution of sodium hydroxide (100 mL).

-

Stir the mixture to dissolve the glyoxime.

-

Add hydroxylamine hydrochloride (27.8 g, 0.4 mol) to the solution in a single portion.

-

Fit the flask with a reflux condenser and heat the assembly in an oil bath, maintaining the bath temperature at 90°C for 6 hours.[1]

-

After the heating period, allow the reaction mixture to cool to room temperature.

-

A precipitate of colorless, needle-like crystals will form.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold water (10-15 mL).

-

Dry the product to yield this compound. Expected yield: ~14.0 g (60%).[1]

Characterization

-

Melting Point: 203-205 °C (with decomposition).[1]

-

¹H NMR (DMSO-d₆): δ 5.18 (bs, 4H, NH₂), 9.76 (s, 2H, OH).[1]

-

¹³C NMR (DMSO-d₆): δ 145.2.[1]

Protocol 2: Synthesis of 3,4-Diaminofurazan (DAF) from DAG

DAF is a critical energetic precursor synthesized via the dehydration and cyclization of DAG. This procedure requires elevated temperatures and pressures.[1][3]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |

| This compound (DAG) | C₂H₆N₄O₂ | 118.10 | 23.6 g (0.2 mol) | Starting Material |

| Potassium Hydroxide | KOH | 56.11 | 9.0 g (0.16 mol) | Base/Dehydrating Agent |

| Deionized Water | H₂O | 18.02 | 80 mL | Solvent |

Procedure

-

Prepare a 2 M aqueous solution of potassium hydroxide by dissolving KOH (9.0 g) in water (80 mL).

-

Create a suspension of this compound (23.6 g, 0.2 mol) in the aqueous potassium hydroxide solution within a stainless steel pressure reactor.

-

Seal the reactor securely.

-

Place the reactor in a preheated oil bath at 170-180°C and maintain this temperature for 2 hours.[1]

-

After heating, cool the reactor by immersing it in an ice bath for 2 hours.

-

Caution: Open the reactor in a well-ventilated fume hood to avoid exposure to trace amounts of ammonia gas that may be released.

-

Transfer the reaction mixture from the reactor, washing the chamber with water (2 x 20 mL) to ensure complete recovery.

-

Filter the mixture to collect the product, which precipitates as colorless needles.

-

Dry the product to yield 3,4-diaminofurazan. Expected yield: ~14.1 g (70%).[1]

Characterization

Application in Advanced Energetic Materials

DAG is the entry point to a family of high-energy, high-density materials based on the furazan structure. The amino groups on the DAF ring can be further functionalized, such as through nitration, to produce powerful explosives.[1]

Data Summary

The following table summarizes the key properties of this compound and its primary energetic derivative, diaminofurazan, as reported in the literature.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Synthesis Yield | Notes |

| This compound (DAG) | C₂H₆N₄O₂ | 118.10 | 203-205 (dec.)[1] | - | 60-80%[1][4] | Key precursor, also used as a ballistic modifier.[6] |

| 3,4-Diaminofurazan (DAF) | C₂H₄N₄O | 100.07 | 179-180[1] | 1.61[3] | >70% (from DAG)[1] | Precursor to many high-performance explosives.[2] |

| MAOTO | - | - | >200[1] | 1.81 (calc.)[1] | - | A DAF derivative; reported to be shock insensitive.[1] |

| MNOTO | C₉H₂N₁₈O₈ | 490.23 | 160 (dec.)[1] | - | 97% (nitration step)[1] | High-energy derivative with enhanced detonation properties.[1] |

Safety Precautions

-

The synthesis and handling of energetic materials and their precursors should only be conducted by trained personnel in a controlled laboratory environment.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

-

The synthesis of DAF involves high temperatures and pressures and must be performed in a suitable pressure reactor with appropriate safety shields and pressure-release mechanisms.

-

Nitration reactions, such as the synthesis of MNOTO, involve highly corrosive and reactive acids (e.g., 100% nitric acid) and must be performed with extreme caution in a chemical fume hood, with careful temperature control to prevent runaway reactions.

-

All energetic compounds should be handled in small quantities and tested for sensitivity to impact, friction, and electrostatic discharge before scaling up.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. chemistry-chemists.com [chemistry-chemists.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. army.mil [army.mil]

- 5. Synthesis and characterization of metal-containing energetic complexes - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes: Diaminoglyoxime as a Chelating Agent for Metal Ions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diaminoglyoxime (DAG), a vic-dioxime, is an organic compound recognized for its potent chelating properties.[1] Structurally similar to the well-known analytical reagent dimethylglyoxime (DMG), DAG possesses two oxime groups and two amino groups, which act as coordination sites for metal ions. This arrangement allows DAG to function as a multidentate ligand, forming stable, ring-like structures known as chelates with various metal ions. These complexes often exhibit distinct colors, making them suitable for qualitative and quantitative analysis.[1][2]

While primarily utilized as a precursor in the synthesis of energetic materials, DAG's strong chelating ability makes it a valuable reagent in analytical and coordination chemistry for the detection and quantification of metal ions.[1] Its applications are particularly relevant in gravimetric and spectrophotometric analysis. For professionals in drug development, the principles of chelation demonstrated by DAG are fundamental to understanding therapies for metal toxicity and the mechanisms of metallo-drugs.

Principles of Chelation by this compound

This compound, like other vic-dioximes, typically acts as a bidentate ligand, coordinating with a metal ion through its two nitrogen atoms from the oxime groups. In the presence of a metal ion such as Nickel(II), two molecules of deprotonated this compound coordinate to form a stable, square planar complex. The stability of this complex is enhanced by intramolecular hydrogen bonding between the oxime groups of the two ligand molecules.

Caption: Chelation of a metal ion (M²⁺) by two this compound molecules.

Quantitative Data

While this compound is known to form complexes with Cu(II), Ni(II), Co(II), Zn(II), and Cd(II), comprehensive, critically evaluated stability constant data for the parent ligand is not widely available in the literature.[2] The determination of such constants is crucial for understanding the strength and specificity of the metal-ligand interaction. Stability constants (log β) are typically determined using techniques like potentiometric titration.[3]

For spectrophotometric applications, key quantitative parameters include the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which relates absorbance to concentration according to the Beer-Lambert law. These values must be determined empirically for each metal-DAG complex.

Table 1: Key Quantitative Parameters for Metal Chelate Analysis

| Parameter | Symbol | Description | Method of Determination |

| Stability Constant | log β | Measures the equilibrium constant for the formation of the complex in solution; higher values indicate greater stability.[4] | Potentiometric Titration, Spectrophotometry |

| Wavelength of Max. Absorbance | λmax | The wavelength at which the complex shows the highest light absorbance. | UV-Vis Spectrophotometry |

| Molar Absorptivity | ε | A measure of how strongly the complex absorbs light at a specific wavelength (L·mol⁻¹·cm⁻¹). | UV-Vis Spectrophotometry (from calibration curve) |

| Limit of Detection | LOD | The lowest concentration of an analyte that can be reliably distinguished from a blank. | Statistical analysis of blank measurements |

| Limit of Quantification | LOQ | The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. | Statistical analysis of low-concentration standards |

Note: Researchers must determine these parameters for their specific experimental conditions (e.g., pH, solvent, temperature).

Experimental Protocols

Protocol 1: Synthesis of this compound (DAG)

This protocol is adapted from a high-yield, one-step procedure that minimizes byproducts and avoids the need for extensive purification.[5]

Materials:

-

50% Aqueous hydroxylamine solution

-

40% Aqueous glyoxal solution

-

Round-bottom flask with a reflux condenser

-

Stirring hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, heat an excess of 50% aqueous hydroxylamine solution (e.g., 10 equivalents) to 95 °C with stirring.

-

Glyoxal Addition: Add a 40% aqueous solution of glyoxal (1 equivalent) dropwise to the preheated hydroxylamine solution over approximately one hour.

-

Reflux: After the addition is complete, fit the flask with a reflux condenser and maintain the reaction mixture at 95 °C with continuous stirring for 72-96 hours.

-

Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature while still stirring.

-

Precipitation: Once at room temperature, transfer the flask to an ice bath and continue to cool to 0-5 °C to maximize the precipitation of the product.

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold deionized water and allow it to air-dry or dry in a vacuum oven at a low temperature. The resulting this compound should be pure and does not typically require further recrystallization.[5]

Protocol 2: Template for Gravimetric Determination of Nickel(II)

This protocol is a general template based on the well-established method for nickel determination using the analogous compound, dimethylglyoxime (DMG).[6] Researchers should optimize reagent concentrations and pH for use with this compound.

Objective: To determine the concentration of Ni²⁺ in a sample by precipitating it as a stable Ni(DAG)₂ complex and measuring its mass.

Caption: General workflow for the gravimetric determination of Nickel(II).

Materials:

-

Nickel-containing sample

-

Hydrochloric acid (HCl)

-

This compound (DAG) solution (e.g., 1% w/v in ethanol)

-

Ammonium hydroxide (NH₄OH) solution (1:1)

-

Sintered glass crucibles

-

Drying oven, desiccator, analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in dilute HCl. Dilute the solution with deionized water to approximately 150-200 mL.

-

Reagent Addition: Heat the solution to 60-80 °C (do not boil) and add a slight excess of the 1% DAG solution in ethanol.

-

Precipitation: Slowly add dilute ammonium hydroxide solution with constant stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). A colored precipitate of the nickel-diaminoglyoxime complex will form.

-

Digestion: Keep the beaker on a steam bath or hot plate at a gentle heat (60-80 °C) for 30-60 minutes to allow the precipitate to coagulate and become more filterable.

-

Filtration: Remove the beaker from the heat, allow it to cool, and filter the supernatant through a pre-weighed, medium-porosity sintered glass crucible.

-

Washing: Transfer the precipitate to the crucible and wash it several times with cold deionized water until the washings are free of chloride ions (test with AgNO₃).

-